Stereochemical Identity: Single (2S,3S)-Isomer Confirmation vs. Racemic or Diastereomeric Mixtures
The target compound is unequivocally defined as the (2S,3S)-diastereomer, corresponding to L-isoleucine . Unlike the ΔIle-containing Fmoc-dipeptide building blocks, which are obtained as an equimolar mixture of Z and E isomers [1], Fmoc-Ile-Gly-OH is a single configurational entity. This eliminates the need for post-synthetic separation of diastereomeric peptides and ensures batch-to-batch stereochemical consistency, a critical factor for biological activity and regulatory compliance in peptide-based therapeutics.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (2S,3S) single isomer (L-Ile) |
| Comparator Or Baseline | N-Fmoc-protected α,β-didehydroisoleucine (ΔIle) dipeptides: equimolar mixture of Z and E isomers |
| Quantified Difference | Target is a single isomer; comparator is a 1:1 mixture requiring separation |
| Conditions | Stereochemical assignment per ChemicalBook and Chemsrc structural databases vs. published synthetic protocol for ΔIle dipeptides |
Why This Matters
Procurement of a single-isomer building block eliminates the operational burden and yield loss associated with diastereomer separation, directly reducing cost per pure peptide obtained.
- [1] Wydro, M., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091. View Source
